molecular formula C21H17N5O4 B2446236 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2446236
M. Wt: 403.4 g/mol
InChI Key: SJVYJAHOZOGQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward pathways. By selectively inhibiting PDE10A, this compound elevates intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) , thereby modulating signaling cascades critical for neuronal function. Its primary research value lies in probing the role of PDE10A in basal ganglia circuitry and its implications for neuropsychiatric and neurodegenerative disorders. Preclinical studies utilizing this compound have been instrumental in investigating novel therapeutic strategies for conditions such as schizophrenia and Huntington's disease , where PDE10A dysfunction is implicated. The compound's mechanism, which influences dopamine and glutamate signaling indirectly, provides a valuable tool for dissecting the complex neurobiology of these systems and for validating PDE10A as a high-value target for central nervous system (CNS) drug discovery.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-19(24-14-6-7-17-18(10-14)30-9-8-29-17)12-25-13-22-20-16(21(25)28)11-23-26(20)15-4-2-1-3-5-15/h1-7,10-11,13H,8-9,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVYJAHOZOGQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have therapeutic effects in conditions like Alzheimer’s disease.

Biochemical Pathways

The compound affects the cholinergic pathway in the nervous system. By inhibiting cholinesterase enzymes, it increases the concentration of acetylcholine, a key neurotransmitter in this pathway. This can enhance signal transmission and have various downstream effects, depending on the specific context within the nervous system.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and therapeutic implications based on various research findings.

Synthesis

The synthesis of the compound involves multiple steps that typically start with the preparation of the benzodioxin moiety followed by the introduction of the pyrazolo[3,4-d]pyrimidine structure. The synthetic route often employs reagents such as halogenated compounds and organometallic reagents under controlled conditions to ensure high yield and purity.

Key Steps in Synthesis:

  • Formation of Benzodioxin : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate acylating agents.
  • Introduction of Pyrazolo[3,4-d]pyrimidine : Subsequent reactions involve coupling with 4-oxo-1-phenyl derivatives to form the target compound.
  • Purification : The final product is purified using techniques such as chromatography.

Enzyme Inhibition

Research has demonstrated that compounds containing the benzodioxin and pyrazolo[3,4-d]pyrimidine moieties exhibit significant enzyme inhibitory activity. For instance, studies have shown that these compounds can inhibit key enzymes related to metabolic disorders and neurodegenerative diseases.

Enzyme Inhibition Activity Reference
α-glucosidaseModerate inhibition
AcetylcholinesteraseSignificant inhibition

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa2.59Induces apoptosis via PARP cleavage
MCF-73.00Cell cycle arrest and induction of apoptosis
K5622.80Activation of caspase pathways

Study on Antiproliferative Effects

A detailed study evaluated the antiproliferative effects of various derivatives of pyrazolo[3,4-d]pyrimidines on human cancer cell lines. The study highlighted that specific substitutions on the pyrazole ring significantly influenced the biological activity.

Findings:

  • Compounds with bulky substituents at certain positions showed reduced activity.
  • The most effective compounds induced apoptosis through mitochondrial pathways and activated caspases.

Q & A

Q. What are the critical steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis involves multi-step reactions starting with cyclization of pyrazolo[3,4-d]pyrimidinone precursors, followed by coupling with a benzodioxin-derived amine. Key steps include:
  • Cyclocondensation : Formation of the pyrazolo-pyrimidine core under reflux in polar aprotic solvents (e.g., DMF) with catalysts like potassium carbonate .
  • Amide Coupling : Use of coupling agents (e.g., EDCI/HOBt) to link the pyrimidinone moiety to the benzodioxin scaffold .
  • Intermediate Characterization :
  • NMR Spectroscopy : Confirm regiochemistry of pyrazolo-pyrimidine rings and monitor coupling efficiency .
  • Mass Spectrometry (MS) : Validate molecular weight and purity of intermediates .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for benzodioxin and phenyl groups) and carbonyl signals (δ 165–170 ppm for acetamide and pyrimidinone) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₂₂H₁₈N₄O₄) with <2 ppm error .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., CDKs) or phosphodiesterases using fluorogenic substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during pyrazolo-pyrimidine core formation?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves regioselectivity by enhancing thermal homogeneity .
  • Solvent Screening : Compare DMF (high polarity, good solubility) vs. acetonitrile (lower boiling point, easier purification) .
  • Catalyst Optimization : Test bases (e.g., K₂CO₃ vs. NaH) to minimize side reactions like hydrolysis .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in acetamide groups) by acquiring spectra at 25°C vs. 50°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons in crowded aromatic regions .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the phenyl group (e.g., electron-withdrawing Cl or electron-donating OCH₃) to probe interactions with hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Replace the benzodioxin moiety with benzothiazole or indole to assess tolerance for heterocycle swaps .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical H-bond donors/acceptors .

Q. How can in vitro-in vivo efficacy discrepancies be addressed during preclinical evaluation?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of dihydrobenzodioxin) .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
  • Pharmacokinetic Profiling : Measure Cmax and AUC in rodent models after oral vs. intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.